1-(3-Chloropropyl)-6-fluoroindole

Description

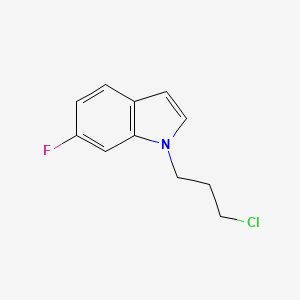

1-(3-Chloropropyl)-6-fluoroindole is a halogenated indole derivative characterized by a 3-chloropropyl substituent at the 1-position (nitrogen atom) and a fluorine atom at the 6-position of the indole core.

Properties

CAS No. |

313545-23-2 |

|---|---|

Molecular Formula |

C11H11ClFN |

Molecular Weight |

211.66 g/mol |

IUPAC Name |

1-(3-chloropropyl)-6-fluoroindole |

InChI |

InChI=1S/C11H11ClFN/c12-5-1-6-14-7-4-9-2-3-10(13)8-11(9)14/h2-4,7-8H,1,5-6H2 |

InChI Key |

RLYRDXSRBOFXMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCCCl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Indole vs. Carboranes () :

Carboranes (e.g., 1-(3-chloropropyl)-closo-carborane) feature a boron-rich icosahedral cluster, whereas 1-(3-chloropropyl)-6-fluoroindole has an aromatic indole core. The carborane’s rigid, three-dimensional structure contrasts with indole’s planar aromaticity, leading to differences in steric interactions and solubility. For example, carboranes with 3-chloropropyl substituents exhibit elongated C-C bonds (1.628–1.672 Å) due to steric strain, while indole derivatives prioritize π-π stacking and hydrogen bonding .- Indole vs. Phthalimides (): 3-Chloro-N-phenyl-phthalimide contains a non-aromatic isoindole-1,3-dione core. Its electron-deficient structure is suited for polymer synthesis, whereas this compound’s aromaticity may favor bioactivity (e.g., serotonin receptor interactions). The chlorine substituent in both compounds enhances electrophilicity, but fluorine in the indole derivative adds ortho-directing effects in substitution reactions .

Chloropropyl-Substituted Heterocycles (–5, 7)

Morpholine/Imidazole Derivatives :

Compounds like 4-(3-chloropropyl)morpholine and 1-(3-chloropropyl)-1H-imidazole share the 3-chloropropyl chain but lack aromaticity. These are typically synthesized via alkylation of heterocycles with 3-chloropropyl halides under mild heating (55–60°C), a method likely applicable to this compound .Piperazine Derivatives () :

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (CPCPP) is a psychoactive compound controlled under drug laws. Its dual chloro substituents enhance lipophilicity and membrane permeability, a trait shared with this compound. However, the indole core’s aromaticity may reduce conformational flexibility compared to piperazines .Pyrrolidinedione Derivatives () :

1-(3-Chloropropyl)-2,5-pyrrolidinedione features a cyclic amide core, enabling hydrogen bonding via carbonyl groups. In contrast, the indole derivative’s NH group (if unsubstituted) and fluorine atom could participate in weaker C-H···F or C-H···Cl interactions, as observed in carborane structures .

Fluoroindole Analogs ()

- 3-(Cyclopropylmethyl)-6-fluoro-1H-indole (): This compound shares the 6-fluoroindole core but substitutes the 1-position with a cyclopropylmethyl group. Molecular weight differences (189.23 vs. ~227.67) reflect substituent bulk .

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde () :

With a benzyl group bearing chloro and fluoro substituents, this compound highlights the impact of halogen positioning. The 6-fluoro and 2-chloro substituents on the benzyl ring create strong electron-withdrawing effects, contrasting with the target compound’s aliphatic chloropropyl chain. The carbaldehyde group further diversifies reactivity compared to the unmodified indole NH .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.